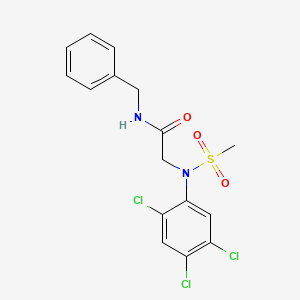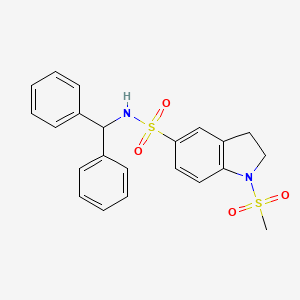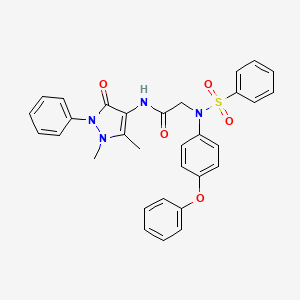
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide
Overview
Description
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide, also known as BMT-047, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-047 is a glycine transporter 1 (GlyT1) inhibitor, which means it can increase the concentration of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including cognition, memory, and mood regulation.
Mechanism of Action
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide works by inhibiting the reuptake of glycine by GlyT1 transporters in the brain. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and are known to be dysfunctional in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. This can lead to improved cognitive function, as well as antidepressant and anxiolytic effects. N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide is its specificity for GlyT1 transporters, which minimizes the risk of off-target effects. N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the research on N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide. One potential application is in the treatment of schizophrenia, where N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has shown promising results in animal models. N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide may also have potential in the treatment of Alzheimer's disease, traumatic brain injury, and other neurological and psychiatric disorders. Further research is needed to determine the safety and efficacy of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide in clinical trials, as well as to investigate its potential use in combination with other drugs.
Scientific Research Applications
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and traumatic brain injury. N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide has also been investigated for its antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
IUPAC Name |
N-benzyl-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(15-8-13(18)12(17)7-14(15)19)10-16(22)20-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKKCQNEBGVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-furoyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3506588.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)-4-methylbenzamide](/img/structure/B3506600.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3506611.png)
![N-(2-methoxybenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506624.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3506627.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3506629.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3506634.png)
![N~1~-(3-acetylphenyl)-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506638.png)

![1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine](/img/structure/B3506662.png)
![5-({4-[2-(3-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B3506673.png)
![N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3506675.png)
![4-chloro-N-(2,5-dimethoxyphenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506682.png)